Molecular Weight and Predicted Boiling Point Differentiate 3,4-Disubstituted Analog from Mono-Substituted Butyrophenone
The introduction of an additional chloro substituent at the 3-position of the phenyl ring fundamentally alters the compound's physical properties compared to the 4'-fluoro mono-substituted analog. The target compound has a molecular weight of 235.08 g/mol, which is 34.44 g/mol greater than 4-chloro-4'-fluorobutyrophenone (CAS 3874-54-2), which has a molecular weight of 200.64 g/mol [1]. This structural modification also leads to a substantially higher predicted boiling point of 340.8±37.0 °C for the target compound, compared to a reported boiling point of 130-132 °C at reduced pressure (0.975 mmHg) for its analog [1][2]. The inclusion of the additional chlorine atom also increases the density of the target compound (1.295 g/cm³, predicted) [1] compared to the analog (1.22 g/mL at 25 °C) [2].
| Evidence Dimension | Molecular Weight, Boiling Point, and Density |
|---|---|
| Target Compound Data | MW: 235.08 g/mol; BP: 340.8±37.0 °C (predicted); Density: 1.295 g/cm³ (predicted) |
| Comparator Or Baseline | 4-chloro-4'-fluorobutyrophenone (CAS 3874-54-2); MW: 200.64 g/mol; BP: 130-132 °C (0.975 mmHg); Density: 1.22 g/mL at 25 °C |
| Quantified Difference | MW: +34.44 g/mol; BP: ~210 °C higher (predicted vs. experimental at reduced pressure); Density: +0.075 g/cm³ |
| Conditions | Data compiled from vendor and chemical database entries. |
Why This Matters
Significant differences in molecular weight, boiling point, and density directly impact handling, purification, and formulation processes, confirming the compounds are not functionally interchangeable.
- [1] ChemSrc. 4-chloro-1-(3-chloro-4-fluorophenyl)-1-oxobutane (CAS 898761-12-1). View Source
- [2] Molbase. 4-氯-4'-氟苯丁酮 (4-Chloro-4'-fluorobutyrophenone). View Source
